molecular formula C16H19N5O3 B2761615 ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate CAS No. 1396580-37-2

ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate

Cat. No. B2761615
CAS RN: 1396580-37-2
M. Wt: 329.36
InChI Key: FUAWFDYNQRAUQT-UHFFFAOYSA-N
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Description

Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate, also known as PTZ-EP or PTZ-PC, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, is used in phosphine-catalyzed [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is significant for its excellent yields, complete regioselectivity, and mechanism offering scope expansion (Zhu, Lan, & Kwon, 2003).

  • Microwave-Assisted Amidation : Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, another similar compound, reacts under microwave-assisted conditions to produce corresponding carboxamides, showcasing a method for efficient synthesis (Milosevic et al., 2015).

  • Condensation for Heterocycle Synthesis : The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives is an example of creating new N-fused heterocycle products, demonstrating the versatility of these compounds in synthesizing complex structures (Ghaedi et al., 2015).

Potential Therapeutic Applications

  • Anticancer Agent Synthesis : The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, and their evaluation as anticancer agents, illustrates the potential therapeutic applications of these compounds. Some synthesized compounds showed strong anticancer activities, highlighting their pharmaceutical importance (Rehman et al., 2018).

  • Antibacterial Study : N-substituted derivatives of related compounds showed moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating their potential in developing new antibacterial agents (Khalid et al., 2016).

  • Antituberculosis Activity : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, showed promising activity against Mycobacterium tuberculosis, demonstrating potential in tuberculosis treatment (Jeankumar et al., 2013).

Photophysical Studies

  • Photolysis in Amines and Alcohols : Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-crboxylate, a structurally related compound, undergoes photolysis in amines and alcohols, suggesting two photolytic pathways: photoisomerisation to a ketene and loss of carbon dioxide to form an imino-carbene. This finding is relevant for understanding the photophysical properties of similar compounds (Ang & Prager, 1992).

properties

IUPAC Name

ethyl 1-(2-phenyltetrazole-5-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-2-24-16(23)12-7-6-10-20(11-12)15(22)14-17-19-21(18-14)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAWFDYNQRAUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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